molecular formula C23H22ClN3O3 B244062 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide

Cat. No. B244062
M. Wt: 423.9 g/mol
InChI Key: IJLCVRJEVLEOSM-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide, commonly known as FC-1271a, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-1271a is a small molecule that belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of FC-1271a is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. FC-1271a has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
FC-1271a has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FC-1271a has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of FC-1271a is its potent antitumor activity against a range of cancer cell lines. This makes it a potential candidate for the development of new cancer treatments. However, FC-1271a has some limitations for lab experiments. Its synthesis is a multi-step process that requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of FC-1271a is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on FC-1271a. One area of research could focus on understanding the mechanism of action of FC-1271a in more detail. This could involve using techniques such as proteomics and genomics to identify the molecular targets of FC-1271a. Another area of research could focus on optimizing the synthesis of FC-1271a to improve yields and reduce costs. Finally, FC-1271a could be tested in preclinical and clinical trials to evaluate its potential as a new cancer treatment or antibiotic.

Synthesis Methods

The synthesis of FC-1271a involves the reaction of 3-chloro-4-nitroaniline with 2-furoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with phenylacetyl chloride to form FC-1271a. The synthesis of FC-1271a is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

FC-1271a has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. FC-1271a has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H22ClN3O3/c24-19-16-18(25-22(28)15-17-5-2-1-3-6-17)8-9-20(19)26-10-12-27(13-11-26)23(29)21-7-4-14-30-21/h1-9,14,16H,10-13,15H2,(H,25,28)

InChI Key

IJLCVRJEVLEOSM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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